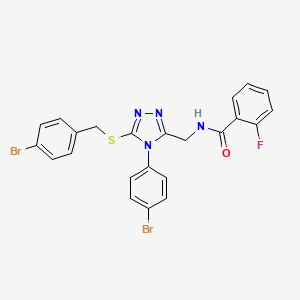

![molecular formula C16H19F3N6O B2775058 1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one CAS No. 2380184-09-6](/img/structure/B2775058.png)

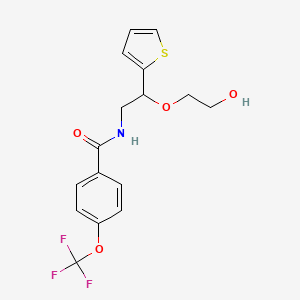

1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a triazole ring, a pyridazine ring, and a diazepane ring .

Synthesis Analysis

The synthesis of similar compounds, such as 3-trifluoromethyl-1,2,4-triazoles, has been reported. The synthesis involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of a wide range of heterocyclic compounds, including 1,2,4-triazolo[4,3-b]pyridazines, which have shown significant pharmaceutical importance. For instance, studies on 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine revealed its synthesis process and structure analysis through Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks to understand molecular interactions (Sallam et al., 2021).

Pharmacological Potential

Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine moiety have been investigated for their potential pharmacological activities. For example, synthesis efforts aimed at creating new classes of compounds for anxiolytic activity have led to the identification of derivatives with promising effects in preclinical models (Albright et al., 1981).

Molecular Interactions and Mechanisms

Molecular Interactions

The study of molecular interactions and transformations of related heterocyclic compounds has provided insights into their potential applications. For example, photolysis and thermolysis experiments on triazolo[1,5-b]pyridazine have elucidated reaction pathways and mechanisms of ring-contraction, offering a deeper understanding of the structural dynamics of these molecules (Kvaskoff et al., 2010).

Synthetic Pathways for Diverse Heterocycles

Research has also focused on developing convenient synthetic routes to produce a variety of heterocyclic compounds, including 9H-benzo[b]pyrrolo[1,2-g][1,2,3]triazolo[1,5-d][1,4]diazepines, highlighting the versatility of these synthetic methods in generating novel biologically active compounds (Hussain et al., 2014).

Orientations Futures

The future directions for this compound could involve further studies towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . Additionally, the synthesis methods could be optimized for better efficiency and scalability .

Propriétés

IUPAC Name |

1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N6O/c1-2-3-5-14(26)24-9-4-8-23(10-11-24)13-7-6-12-20-21-15(16(17,18)19)25(12)22-13/h2,6-7H,1,3-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHXLOCUYINEMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

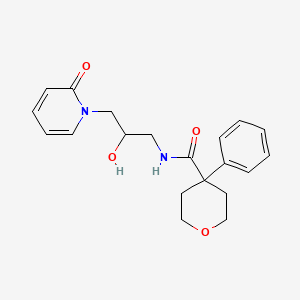

![N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2774983.png)

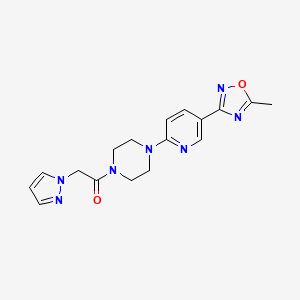

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)

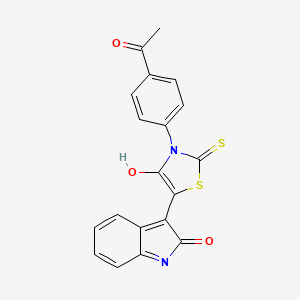

![5-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)

![2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2774994.png)